6-Iodochroman-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

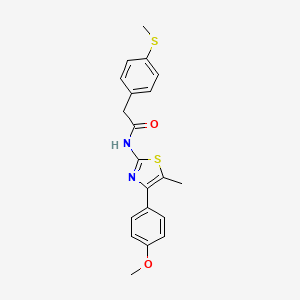

6-Iodochroman-2-one is a chemical compound with the CAS Number: 128651-99-0 . It has a molecular weight of 274.06 . The compound appears as a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of chroman-2-ones, which includes 6-Iodochroman-2-one, can be achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular formula of 6-Iodochroman-2-one is C9H7IO2 . The structure of this compound includes a chroman-2-one core, which is a fusion of a benzene nucleus with a dihydropyran .Physical And Chemical Properties Analysis

6-Iodochroman-2-one is a light yellow to yellow powder or crystals . It has a molecular weight of 274.06 and a density of 1.9±0.1 g/cm3 . The boiling point is 350.8±31.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Structural Overview and Structure-Property Relationships

The structural features of iodoplumbate and iodobismuthate, which include elements like 6-Iodochroman-2-one, demonstrate significant properties. The review by Wu, Xintao, and Chen (2009) in "Coordination Chemistry Reviews" discusses the primary MI 6 octahedron building unit's aggregation and connections. This structural parameter is crucial as it relates to the solid-state properties of these compounds (Wu, Xintao, & Chen, 2009).

Iodo-Gen-mediated Radioiodination of Nucleic Acids

Iodo-Gen, a compound related to 6-Iodochroman-2-one, is used for iodination of nucleic acids, indicating its utility in molecular biology. Piatyszek, Jarmolowski, and Augustyniak (1988) found that it offers benefits over other methods due to milder reaction conditions and simpler separation processes (Piatyszek, Jarmolowski, & Augustyniak, 1988).

Efficient Synthesis Processes

Kamat, Asolkar, and Kirtany (2013) reported an efficient synthesis process for Lactarochromal (IV) starting from 6-Amino-2,2-dimethylchroman-4-one, indicating the compound's significance in synthetic chemistry (Kamat, Asolkar, & Kirtany, 2013).

Halogen Shuffling in Pyridines

The work of Mongin et al. (1998) on halogen shuffling in pyridines, using compounds like 6-Iodochroman-2-one, highlights its potential in creating derivatives for further chemical manipulations (Mongin et al., 1998).

Resonance Enhanced Multiphoton Ionization Photoelectron Spectroscopy

Dobber, Buma, and Lange (1993) explored the Rydberg states of methyl iodide, related to 6-Iodochroman-2-one, using multiphoton ionization and photoelectron spectroscopy. This study is crucial for understanding the electronic and vibrational nature of these compounds (Dobber, Buma, & Lange, 1993).

Safety and Hazards

Propiedades

IUPAC Name |

6-iodo-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDAECCFFXUUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)

![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)

![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2430865.png)